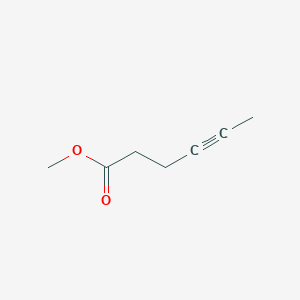
Hex-4-ynoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexynoic acid, methyl ester is an organic compound with the molecular formula C7H10O2. It is a derivative of hexynoic acid where the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hexynoic acid, methyl ester can be synthesized through the esterification of 4-hexynoic acid with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of 4-hexynoic acid, methyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while maintaining consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexynoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-Hexynoic acid.
Reduction: 4-Hexynol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hexynoic acid, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Hexynoic acid, methyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexynoic acid: Another alkynoic acid with similar reactivity.
4-Hexenoic acid, methyl ester: An ester with a similar structure but with a double bond instead of a triple bond.
Uniqueness
4-Hexynoic acid, methyl ester is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds .
Propriétés
Numéro CAS |
41143-13-9 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
methyl hex-4-ynoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3 |
Clé InChI |
SWTIICOARBHNPS-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















